Goniodiol 7-acetate
Overview
Description
Goniodiol 7-acetate is a natural product found in Goniothalamus griffithii, Goniothalamus amuyon, and Goniothalamus sesquipedalis with data available.
Scientific Research Applications
Crystal Structure and Cytotoxicity
Goniodiol 7-acetate, a styrylpyrone, shows potent cytotoxicities against various tumor cells, as evidenced by its effective action in in vitro studies. This compound has been isolated from Goniothalamus amuyon, and its molecular structure was determined through X-ray crystallographic analysis, highlighting its potential in cancer research (Wu et al., 1991).
Synthesis Approaches
There have been significant efforts in synthesizing goniodiol and its derivatives. These include the synthesis of (+)-Goniodiol, its acetates, and related compounds, showcasing the versatility and applicability of this compound in scientific research (Chen et al., 2002); (Chen et al., 2004).
Application in Drug Delivery
Goniodiol has been studied for its use in drug delivery systems. Specifically, its loading in PEGylated liposomes has been explored to improve stability and cytotoxic activity, which is crucial for therapeutic applications (Charoensit et al., 2019).
Antimicrobial Activity
Some studies have indicated the antimicrobial potential of goniodiol isomers. For instance, (+)-Goniodiol and 7-epi-(+)-goniodiol demonstrated antibacterial activity against certain bacterial strains, suggesting its potential in antimicrobial research (Yoshida et al., 2008).
Bioactive Compound Synthesis
The synthesis of bioactive compounds like (+)-goniodiol, its various isomers, and related styryllactones from common intermediates also highlights its significance in the field of bioactive compound development (Tsubuki et al., 1999).
Cancer Chemoprevention
Goniodiol derivatives have shown promise in cancer chemoprevention. For example, (–)-7-O-Acetylgoniodiol exhibited selective inhibitory effects on certain cancer cell lines, reinforcing its potential as a chemopreventive agent (Kampong et al., 2013).
Biosynthesis-Inspired Synthesis
The biosynthesis-inspired synthesis of (+)-goniodiol and related compounds offers an efficient approach to produce these molecules, contributing significantly to pharmacological and biochemical research (Ramesh & Rao, 2016).
Safety and Hazards
Future Directions
Future research could focus on further elucidating the mechanism of action of Goniodiol 7-acetate and its potential therapeutic applications. The unique structures of isoxazoles and isoxazolines, which are related to this compound, enable high-affinity binding to many targets or multiple distinct receptors, which aids in the development of innovative medications with original therapeutic applications .
Mechanism of Action
- Goniodiol 7-acetate is a natural product found in the Goniothalamus genus, which belongs to the Annonaceae family. This compound has been investigated for its cytotoxic and anti-cancer potential .
- The presence of an acetoxy group at position C7 in this compound reduces its cytotoxic activity compared to goniodiol (which lacks this acetoxy group) .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYDADZMLZTAX-YUELXQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914520 | |
Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96422-53-6 | |
Record name | (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96422-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Goniodiol-7-monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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